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Compound of Interest

Compound Name: AZD1979

Cat. No.: B605748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of AZD1979, a potent and selective

melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The information is intended to

assist researchers in designing experiments, optimizing dosage, and troubleshooting potential

issues.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD1979?

A1: AZD1979 is a competitive antagonist of the MCHR1. By blocking the binding of the

endogenous ligand, melanin-concentrating hormone (MCH), AZD1979 inhibits the downstream

signaling pathways. This action has been shown in preclinical models to reduce food intake

and increase energy expenditure, leading to weight loss.[1][2] The effects of AZD1979 are

specific to the MCHR1, as demonstrated by the lack of effect on food intake or body weight in

MCHR1 knockout mice.[1]

Q2: What were the findings from preclinical studies of AZD1979?

A2: Preclinical studies in diet-induced obese (DIO) mice and beagle dogs demonstrated that

AZD1979 dose-dependently reduces body weight.[1][2] This effect is attributed to a dual

mechanism: an initial decrease in food intake and a sustained preservation of energy

expenditure.[1][2] In DIO mice, AZD1979 also improved insulin sensitivity.[1]
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Q3: What is the known safety and tolerability profile of AZD1979 in humans?

A3: A Phase 1 clinical trial (NCT02072993) was initiated to evaluate the safety, tolerability, and

pharmacokinetics of AZD1979 in healthy male volunteers.[3] However, the study was

terminated after meeting predefined study-stopping criteria related to safety.[4] The specific

adverse events that led to the termination of the trial have not been made publicly available.

Q4: What are the potential class-wide side effects of MCHR1 antagonists?

A4: While specific data for AZD1979 is limited, research on other MCHR1 antagonists suggests

potential for cardiovascular effects. Some MCHR1 antagonists have structural similarities to

compounds that can inhibit the hERG potassium channel, which may pose a risk for

cardiotoxicity.[5] Additionally, the MCH system is involved in the regulation of emotion and

stress.[6] Preclinical studies with other MCHR1 antagonists have shown potential for anxiolytic

and antidepressant-like effects.[6] Therefore, central nervous system-related side effects could

be a consideration for this class of compounds.
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Issue Potential Cause Recommended Action

Variability in body weight

response in animal models

- Individual differences in

metabolism- Inconsistent drug

administration- Suboptimal

dosage

- Ensure consistent dosing

schedule and technique.-

Perform a dose-response

study to identify the optimal

dose for your specific animal

model and experimental

conditions.- Increase the

number of animals per group

to improve statistical power.

Unexpected behavioral

changes in animal models

- Off-target effects- CNS-

mediated effects of MCHR1

antagonism

- Carefully observe and

document any behavioral

changes.- Consider including a

battery of behavioral tests in

your study design.- If using a

known MCHR1 antagonist with

a different chemical scaffold as

a positive control, compare the

behavioral profiles.

Difficulty replicating in vitro

potency in vivo

- Poor pharmacokinetic

properties (e.g., low

bioavailability, rapid

metabolism)- Insufficient CNS

penetration

- Perform pharmacokinetic

studies to determine the

exposure of AZD1979 in your

animal model.- If CNS

penetration is a concern,

consider measuring brain and

plasma concentrations of the

compound.

Data Summary
Table 1: In Vitro and Preclinical Data for AZD1979
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Parameter Value Species/System Reference

IC₅₀ ~12 nM In vitro binding assay N/A

Dosing in DIO mice
20, 40, 60 µmol/kg

(p.o., twice daily)
Mouse [1]

Primary Effects in DIO

mice

Dose-dependent

reduction in body

weight, decreased

food intake, preserved

energy expenditure,

improved insulin

sensitivity

Mouse [1]

Primary Effects in

dogs

Dose-dependent

reduction in body

weight

Dog [1][2]

Experimental Protocols
Indirect Calorimetry in Diet-Induced Obese (DIO) Mice
Objective: To assess the effect of AZD1979 on energy expenditure.

Methodology:

Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a

specified period (e.g., 10-12 weeks) to induce obesity.

Acclimation: Mice are individually housed in metabolic cages for acclimatization for at least

24 hours before data collection.

Treatment: Mice are administered AZD1979 or vehicle at the desired doses and schedule

(e.g., 20, 40, or 60 µmol/kg, p.o., twice daily).

Data Collection: Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are

measured continuously using an open-circuit indirect calorimetry system. The respiratory
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exchange ratio (RER = VCO₂/VO₂) is calculated to determine the primary fuel source

(carbohydrates vs. fats).

Analysis: Energy expenditure is calculated from VO₂ and VCO₂ data. Data are typically

analyzed over a 24-hour period, with separate analyses for light and dark cycles.

Pair-Feeding Study in DIO Mice
Objective: To determine if the effect of AZD1979 on body weight is independent of its effect on

food intake.

Methodology:

Animal Model: As described for indirect calorimetry.

Group Allocation:

Group 1 (Ad libitum vehicle): Mice receive vehicle and have free access to food.

Group 2 (Ad libitum AZD1979): Mice receive AZD1979 and have free access to food.

Group 3 (Pair-fed vehicle): Mice receive vehicle and are given the same amount of food

consumed by the AZD1979-treated group on the previous day.

Treatment and Feeding:

Groups 1 and 2 are treated with vehicle or AZD1979, respectively, and their daily food

intake is measured.

Group 3 is treated with vehicle, and their daily food allotment is matched to the average

daily intake of Group 2 from the preceding day.

Data Collection: Body weight and food intake are recorded daily for the duration of the study.

Analysis: The change in body weight is compared between the ad libitum AZD1979 group

and the pair-fed vehicle group. A greater weight loss in the AZD1979 group would indicate

an effect on energy expenditure.
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Caption: Simplified MCHR1 signaling cascade.

Experimental Workflow: Dosage Optimization
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Start: Define Experimental Goals

Select Initial Dose Range
(Based on in vitro potency and literature)

Single Ascending Dose (SAD) Study
(Assess acute effects and tolerability)

Multiple Ascending Dose (MAD) Study
(Evaluate chronic effects and safety)

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Determine Optimal Dose for Efficacy Studies

Proceed to Efficacy Studies
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Caption: Logical workflow for dosage optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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